
2-(1-Piperazinyl)pyrimidine dihydrochloride
Vue d'ensemble
Description
2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine or 1-PP, is a chemical compound and a derivative of piperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . It is a major metabolite of Tandospirone .
Synthesis Analysis
The synthesis of 2-(1-Piperazinyl)pyrimidine involves a stirred solution of piperazine and K2CO3 in water, to which chloropyrimidine is added in small portions at 50-65°C . The mixture is stirred for 1 hour at 60-65°C and cooled to 35°C. The yellow solid, 1,4-bispyrimidylpiperazine byproduct, is filtered off, and the filtrate is then extracted three times with chloroform, dried over Na2SO4, and evaporated in vacuum to give compound 18 .Molecular Structure Analysis
The molecular formula of 2-(1-Piperazinyl)pyrimidine dihydrochloride is C8H12N4·2HCl . The molecular weight is 237.13 . The SMILES string representation isC1CN(CCN1)c2ncccn2.Cl.Cl . Chemical Reactions Analysis
1-(2-Pyrimidyl)piperazine may be used as a derivatization reagent for the carboxyl groups on peptides . It can also be used in the spectrophotometric analysis of phosphopeptides .Physical And Chemical Properties Analysis
2-(1-Piperazinyl)pyrimidine dihydrochloride is a crystal in form and is white in color . It has a melting point of 282-287°C . The density is 1.158 g/mL at 25°C .Applications De Recherche Scientifique
Antibacterial Agents
- The compound has been used in the synthesis of pyrido[2,3-d]pyrimidine antibacterial agents, showing significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. These studies highlight its potential in developing new antibacterial drugs (Matsumoto & Minami, 1975).
Antiplatelet Agents
- It has been integrated into the design of novel bicyclic and tricyclic derivatives as antiplatelet agents, indicating its potential use in treating cardiovascular diseases. These compounds showed high activity in inhibiting human platelet aggregation (Roma et al., 2003).
P2Y12 Antagonists
- Piperazinyl-glutamate-pyrimidines, including 2-(1-Piperazinyl)pyrimidine dihydrochloride, have been used to develop potent P2Y12 antagonists for inhibiting platelet aggregation, which is crucial in preventing thrombotic events (Parlow et al., 2009).
Antifungal Activity
- Certain derivatives of this compound have shown selective growth inhibition properties against Cryptococcus neoformans, a pathogenic yeast, indicating its potential in antifungal therapies (Fellah et al., 1996).
Alzheimer's Disease Treatment
- Studies have investigated its role in the development of gamma-secretase modulators, which are potential treatments for Alzheimer's disease. The compound has been used to create novel series of piperazinyl pyrimidines with selectivity over Notch cleavage (Rivkin et al., 2010).
Safety And Hazards
2-(1-Piperazinyl)pyrimidine dihydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While specific future directions for 2-(1-Piperazinyl)pyrimidine dihydrochloride are not mentioned in the search results, it is noted that 1-(2-Pyrimidyl)piperazine may be used for the synthesis of other compounds . This suggests potential future applications in the synthesis of new chemical compounds.
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZGJSLHXOMREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240234 | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)pyrimidine dihydrochloride | |
CAS RN |
94021-22-4 | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperazinylpyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



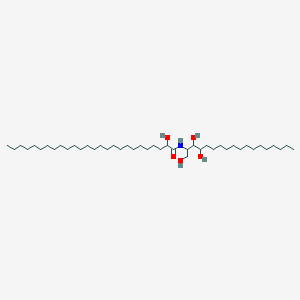
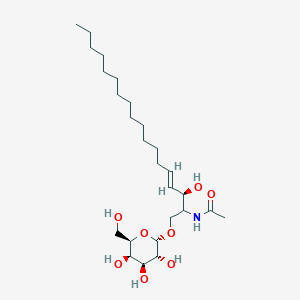
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

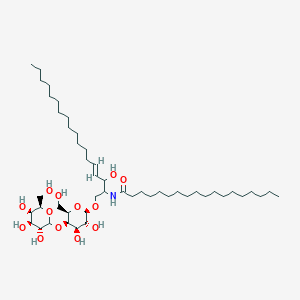

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
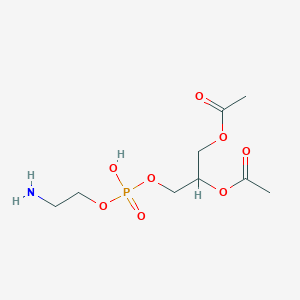

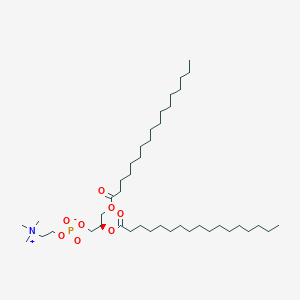
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)